molecular formula C17H17ClN6O B5369026 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5369026
M. Wt: 356.8 g/mol
InChI Key: IWSHIKWMWMWUGY-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase called poly (ADP-ribose) polymerase (PARP) that plays a crucial role in DNA repair mechanism. Due to its specificity towards PARP, it has gained significant attention in the field of cancer research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide involves the inhibition of PARP enzyme. PARP plays an essential role in repairing DNA damage caused by various factors such as radiation, chemotherapy, and oxidative stress. Inhibition of PARP leads to the accumulation of DNA damage, which triggers cell death pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibition of PARP enzyme. The accumulation of DNA damage leads to the activation of various cell death pathways, such as apoptosis and necrosis. Moreover, it has also been found to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide in lab experiments include its high specificity towards PARP, which allows for the selective inhibition of PARP without affecting other cellular processes. Moreover, it has shown promising results in the treatment of various cancers, making it an attractive candidate for cancer research. The limitations of using this compound include its potential toxicity towards normal cells and the development of drug resistance in cancer cells.

Future Directions

The potential future directions for the research on 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide include the development of more potent and selective PARP inhibitors with reduced toxicity towards normal cells. Moreover, the combination of PARP inhibitors with other cancer therapies such as chemotherapy and immunotherapy can lead to enhanced efficacy and improved outcomes in cancer patients. Furthermore, the identification of biomarkers that can predict the response to PARP inhibitors can help in the selection of patients who are most likely to benefit from this therapy.

Synthesis Methods

The synthesis of 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinamine in the presence of a suitable base and solvent. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product in good yield and purity.

Scientific Research Applications

4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been extensively studied for its potential application in cancer therapy. PARP inhibitors have shown promising results in the treatment of various cancers such as breast, ovarian, and prostate cancer. The inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. Moreover, it has also been found to enhance the efficacy of chemotherapy and radiation therapy.

properties

IUPAC Name

4-chloro-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-12-6-9-24(23-12)16-10-15(21-11-22-16)19-7-8-20-17(25)13-2-4-14(18)5-3-13/h2-6,9-11H,7-8H2,1H3,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSHIKWMWMWUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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